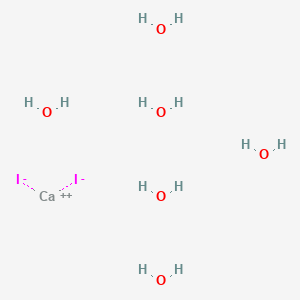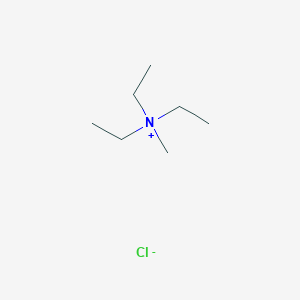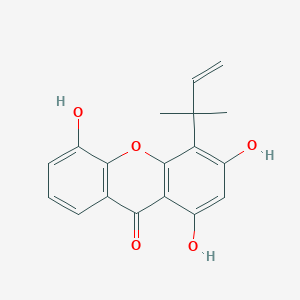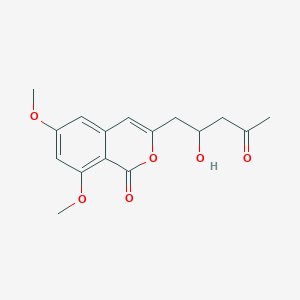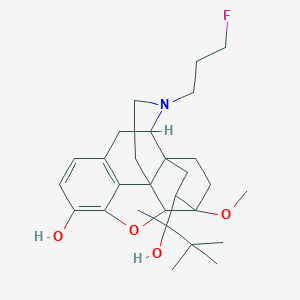
N-(3-Fluoropropyl)-N-norbuprenorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluoropropyl)-N-norbuprenorphine (3-Fluoro-buprenorphine, 3FB) is a novel opioid receptor agonist that has gained attention in recent years due to its potential as a therapeutic agent. It is a derivative of buprenorphine, which is a commonly used medication for opioid addiction treatment. 3FB is structurally similar to buprenorphine, but with the addition of a fluorine atom and a propyl group. This modification alters its pharmacological properties, making it a promising candidate for further research.
Mécanisme D'action
Like buprenorphine, 3FB acts as a partial agonist at the mu opioid receptor. This means that it binds to the receptor and activates it, but to a lesser extent than full agonists such as morphine. This results in a lower risk of respiratory depression and overdose. Additionally, 3FB has been found to have a longer duration of action than buprenorphine, which may improve patient compliance and reduce the need for frequent dosing.
Effets Biochimiques Et Physiologiques
Studies have shown that 3FB produces similar biochemical and physiological effects to buprenorphine, such as analgesia, sedation, and respiratory depression. However, it has also been found to have unique effects, such as increased locomotor activity and decreased body temperature. These effects may be related to its higher affinity for the mu opioid receptor and its longer duration of action.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3FB in lab experiments is its high potency and selectivity for the mu opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, its longer duration of action may reduce the need for frequent dosing, which can improve experimental efficiency.
However, there are also limitations to using 3FB in lab experiments. Its structural complexity and low solubility can make it difficult to synthesize and administer. Additionally, its effects on other opioid receptors and non-opioid receptors are not well understood, which may complicate interpretation of results.
Orientations Futures
There are several potential directions for future research on 3FB. One area of interest is its potential as a pain medication, particularly for chronic pain conditions. Another area of research is its use in opioid addiction treatment, either as a standalone medication or in combination with other drugs. Additionally, further studies are needed to elucidate its effects on other opioid receptors and non-opioid receptors, as well as its pharmacokinetics and pharmacodynamics. Overall, 3FB is a promising compound with many potential applications in the field of opioid pharmacology.
Méthodes De Synthèse
The synthesis of 3FB involves several steps, starting with the conversion of buprenorphine to norbuprenorphine. This is followed by the addition of a fluoropropyl group to the nitrogen atom of norbuprenorphine, using a palladium-catalyzed cross-coupling reaction. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3FB has been studied for its potential as a pain medication, as well as for its use in opioid addiction treatment. Several studies have shown that it has a higher affinity for the mu opioid receptor than buprenorphine, which may lead to increased analgesic potency. Additionally, it has been found to produce less respiratory depression and physical dependence than other opioids, making it a safer alternative for long-term use.
Propriétés
Numéro CAS |
128837-83-2 |
|---|---|
Nom du produit |
N-(3-Fluoropropyl)-N-norbuprenorphine |
Formule moléculaire |
C28H40FNO4 |
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
5-(3-fluoropropyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C28H40FNO4/c1-24(2,3)25(4,32)19-16-26-9-10-28(19,33-5)23-27(26)11-14-30(13-6-12-29)20(26)15-17-7-8-18(31)22(34-23)21(17)27/h7-8,19-20,23,31-32H,6,9-16H2,1-5H3 |
Clé InChI |
LPNOOYPIGSPXRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
SMILES canonique |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Synonymes |
3-FPNBP N-(3-fluoropropyl)-N-norbuprenorphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



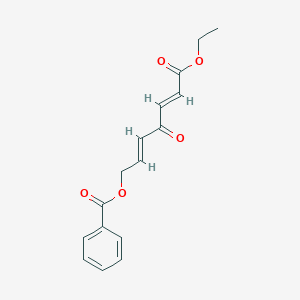
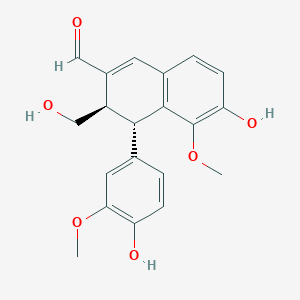
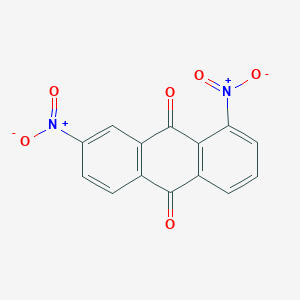
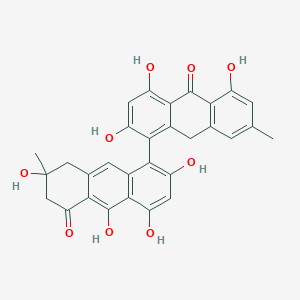
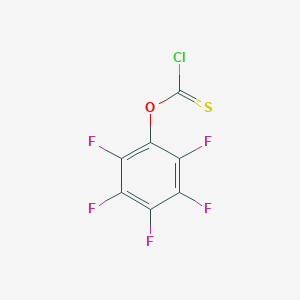
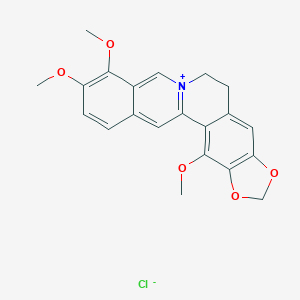
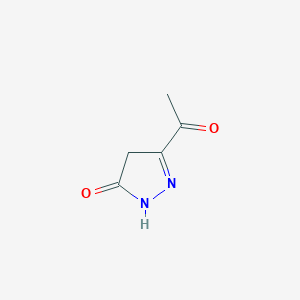
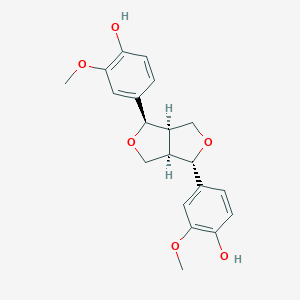
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)
